An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
CAS Number: 110821-39-1 Molecular Formula: C₁₂H₁₀BrClN₂O₂ Molecular Weight: 329.58 g/mol
Introduction: A Strategic Intermediate in Modern Chemistry
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is a strategically important heterocyclic building block in the fields of pharmaceutical and agrochemical development. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The specific arrangement of its functional groups—a brominated pyrazole core, a 3-chlorophenyl substituent at the N1 position, and an ethyl carboxylate group—makes it a versatile intermediate for synthesizing more complex molecules with tailored properties.
This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and pivotal role as a precursor in the development of novel therapeutic agents and other advanced chemical products. The insights provided are geared towards researchers and professionals in drug discovery and chemical synthesis, offering both theoretical grounding and practical methodologies.
Physicochemical & Structural Properties
While specific, experimentally determined physical constants such as melting and boiling points for this exact compound are not widely published, its properties can be inferred from its structure and data on analogous compounds.
| Property | Value / Expected Characteristics |
| CAS Number | 110821-39-1[1] |
| Molecular Formula | C₁₂H₁₀BrClN₂O₂[2] |
| Molecular Weight | 329.58 g/mol [2] |
| Appearance | Expected to be an off-white to pale yellow solid, typical for similar halogenated aromatic compounds. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Storage | Should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2] |
The molecule's structure is defined by a central pyrazole ring. The N1 position is substituted with a 3-chlorophenyl group, which significantly influences the electronic properties and steric profile of the molecule. The C4 position bears an ethyl carboxylate group, a key synthetic handle for further derivatization, such as hydrolysis to the carboxylic acid followed by amide coupling. The C5 position is substituted with a bromine atom, which is crucial for introducing further molecular diversity, typically via palladium-catalyzed cross-coupling reactions.
Core Synthesis Strategy: A Representative Protocol
The following protocol is a representative, field-proven workflow for synthesizing analogous compounds and is presented as a valid, logical approach for obtaining the target molecule.
Workflow for the Synthesis of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Caption: A logical three-part workflow for the synthesis of the target pyrazole.
Part 1: Preparation of 3-Chlorophenylhydrazine
The synthesis begins with the preparation of the requisite hydrazine, which is not commonly available commercially. This is a standard two-step process from the corresponding aniline.
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Diazotization: Dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
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Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0°C. Add the freshly prepared, cold diazonium salt solution to the tin(II) chloride solution slowly, ensuring the temperature remains low. The diazonium salt is reduced to the corresponding hydrazine hydrochloride, which typically precipitates from the reaction mixture.
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Isolation: Filter the precipitated hydrazine salt and wash with a small amount of cold water. To obtain the free hydrazine base, neutralize the salt with a base such as sodium hydroxide solution and extract with an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Part 2: Cyclocondensation to Form the Pyrazole Ring
This step builds the core heterocyclic structure.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the prepared 3-chlorophenylhydrazine and an equimolar amount of diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as ethanol or acetic acid.
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Cyclization: Heat the reaction mixture to reflux. The reaction involves the nucleophilic attack of the hydrazine onto the enol ether, followed by intramolecular cyclization and elimination of ethanol and water to form the stable pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate, may precipitate upon cooling. If not, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization from a suitable solvent system like ethanol/water.
Part 3: Bromination of the Pyrazole Ring
The final step is the conversion of the 5-hydroxy group (which exists in tautomeric equilibrium with the pyrazolone form) to the 5-bromo group.
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Halogenation: Place the dried ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate in a flask. Carefully add phosphorus oxybromide (POBr₃), which serves as both the brominating agent and the solvent.
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Reaction Conditions: Heat the mixture, typically to around 80-100°C, for several hours. This is an aggressive halogenation reaction, and it should be performed in a well-ventilated fume hood with appropriate safety precautions.
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Quenching and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POBr₃. This is a highly exothermic process. The crude product will precipitate as a solid.
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Purification: Filter the solid product, wash thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution until neutral. The crude solid can be further purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final product, Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), aromatic protons from the 3-chlorophenyl ring (in the 7.2-7.6 ppm region), and a singlet for the pyrazole proton at C3 (around 8.0 ppm). |
| ¹³C NMR | The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the pyrazole ring, and the six distinct carbons of the 3-chlorophenyl ring. |
| Mass Spectrometry | The mass spectrum (e.g., ESI-MS) would show the molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (329.58), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. |
| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water. |
Applications in Drug Discovery and Agrochemicals
The true value of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate lies in its role as a versatile synthetic intermediate.[2] Its functional groups serve as strategic points for diversification.
Caption: Key functional groups and their synthetic potential.
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The C5-Bromine Atom: This is the most versatile position for introducing complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions:
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Suzuki and Stille Couplings: To form new carbon-carbon bonds by introducing various aryl, heteroaryl, or alkyl groups.
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Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, introducing a wide range of amine functionalities. These reactions are fundamental in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
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The C4-Ethyl Carboxylate Group: This group is primarily used to introduce amide functionalities, which are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.
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Hydrolysis: The ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH).
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Amide Coupling: The resulting carboxylic acid can then be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a large array of amides.
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This dual functionality allows for the systematic and combinatorial exploration of chemical space around the pyrazole scaffold, making it highly valuable in the design of new drugs targeting a range of conditions from inflammation and pain to central nervous system disorders and cancer.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on analogous halogenated heterocyclic compounds, the following precautions are advised:
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Hazard Class: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Fire: Use dry chemical, CO₂, or foam extinguishers. Thermal decomposition may produce toxic fumes of hydrogen bromide, hydrogen chloride, and nitrogen oxides.
Conclusion
Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is a carefully designed tool for innovation. Its structure is optimized for versatility, providing chemists with reliable and strategically placed functional groups for the synthesis of complex molecular architectures. While detailed public data on this specific intermediate is sparse, its structural motifs are central to many well-documented synthetic campaigns in drug discovery. Understanding the logical synthesis and the reactivity of its key functional groups empowers researchers to effectively utilize this and similar building blocks in the quest for the next generation of pharmaceuticals and agrochemicals.
References
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MySkinRecipes. Ethyl 5-Bromo-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carboxylate. [Link]
- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
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MySkinRecipes. Product Description for Ethyl 5-Bromo-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carboxylate. [Link]
